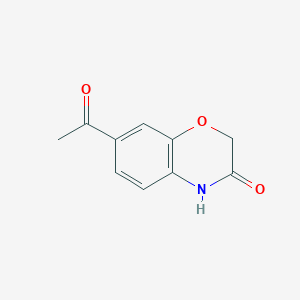

2H-1,4-苯并恶嗪-3(4H)-酮, 7-乙酰-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2H-1,4-Benzoxazin-3(4H)-one is a chemical compound that has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize. This compound plays a role in the plant's defense mechanisms, as it is incorporated into DIMBOA, a molecule that contributes to the plant's resistance against pests .

Synthesis Analysis

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one derivatives has been explored through various methods. One approach involves the cyclization of 2-(benzylideneamino)benzoic acids in acetic anhydride under reflux conditions, which yields N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones in high purity and with a simple work-up . Another method described is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using Fe/acetic acid, which is compatible with various functional groups and provides good to excellent yields .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 2H-1,4-Benzoxazin-3(4H)-one, related compounds such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one have been structurally characterized, indicating the potential for detailed molecular structure analysis in this class of compounds .

Chemical Reactions Analysis

The chemical reactivity of 2H-1,4-Benzoxazin-3(4H)-one derivatives has been explored, particularly in the context of antifungal activity. A series of derivatives were synthesized and tested against various phytopathogenic fungi, with some compounds showing moderate to good antifungal activity at high concentrations. Notably, certain derivatives completely inhibited the mycelial growth of several agricultural fungi, demonstrating the potential utility of these compounds in agricultural applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one derivatives are not explicitly detailed in the provided data. However, the synthesis methods and antifungal activity studies suggest that these compounds can be synthesized in high purity and possess biological activity, which is indicative of their chemical stability and reactivity under various conditions . Additionally, the synthesis of related 4H-1,2-benzoxazine derivatives with electron-withdrawing substituents has been reported, which can serve as potent intermediates for oxygen-functionalized aromatic compounds, further highlighting the versatility of this chemical framework .

科学研究应用

化感作用

具有(2H)-1,4-苯并恶嗪-3(4H)-酮骨架的化合物,包括2,4-二羟基-(2H)-1,4-苯并恶嗪-3(4H)-酮(DIBOA)及其衍生物,因其生物学特性而受到研究。这些特性包括植物毒性、抗菌性、拒食性、抗真菌性和杀虫性,特别是在禾本科植物中。此类特性表明了在天然害虫控制和作物保护中潜在的农学用途 (Macias 等,2006)。

生态作用和生物活性

已经探索了苯并恶嗪酮的生态作用,包括 2H-1,4-苯并恶嗪-3(4H)-酮衍生物,揭示了它们在植物化学防御机制中的重要性。考虑到这些化合物及其降解产物的植物毒性和环境降解动态,它们已被认为具有作为天然除草剂模型的潜力 (Macias 等,2009)。

抗真菌应用

2H-1,4-苯并恶嗪-3(4H)-酮衍生物已被合成并测试其抗真菌活性,显示出对多种农业真菌的有效性。这表明它们在控制作物中真菌感染的潜在用途 (Śmist 等,2016)。

玉米中的生物合成

该化合物已被鉴定为玉米中环状异羟肟酸生物合成中的中间体,突出了其在植物自然防御系统中的作用 (Kumar 等,1994)。

构效关系

对苯并恶嗪酮的构效关系的研究提供了对它们生态作用的见解,并提出了基于其结构的天然除草剂新模型 (Macias 等,2005)。

合成方法

已经开发出创新的合成方法来获得 2H-1,4-苯并恶嗪-3(4H)-酮的各种衍生物。这些方法促进了这些化合物的生产,以便进行进一步的生物和生态研究 (Chen 等,2009)。

安全和危害

属性

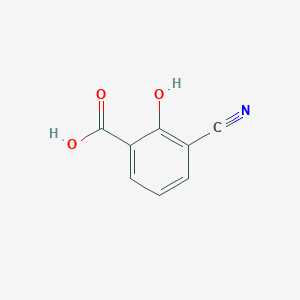

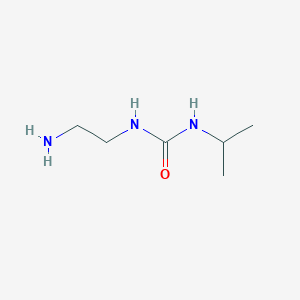

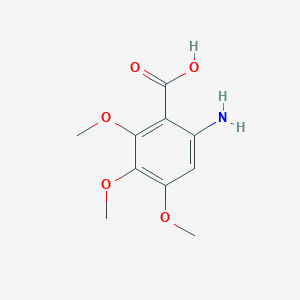

IUPAC Name |

7-acetyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFYAUKMPJWHID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517898 |

Source

|

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- | |

CAS RN |

84330-84-7 |

Source

|

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)